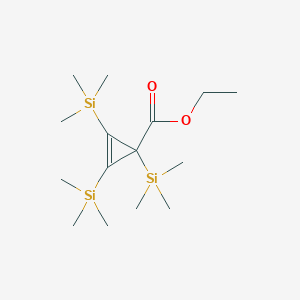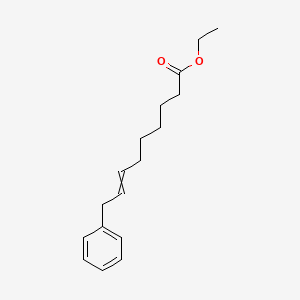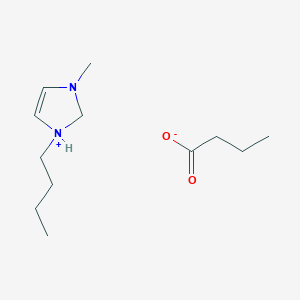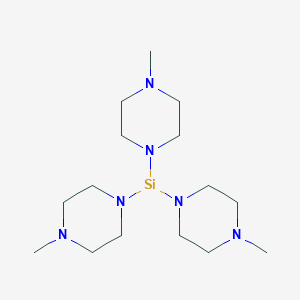
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound with a unique structure that combines a hydroxycyclohexyl group and a trimethylsilyl group attached to a prop-2-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Trimethylsilyl Group: The hydroxy group can be protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA).
Formation of the Prop-2-en-1-one Backbone: This can be achieved through a Wittig reaction or a similar olefination reaction, where an aldehyde or ketone is converted into an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to enhance the reaction rates and product purity.
化学反応の分析
Types of Reactions
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the combination of a hydroxycyclohexyl group and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
651726-53-3 |
|---|---|
分子式 |
C12H22O2Si |
分子量 |
226.39 g/mol |
IUPAC名 |
1-(1-hydroxycyclohexyl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-7-11(13)12(14)8-5-4-6-9-12/h7,10,14H,4-6,8-9H2,1-3H3 |
InChIキー |
QNVVJFMZHBOFEI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC(=O)C1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


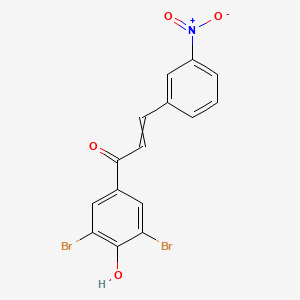
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
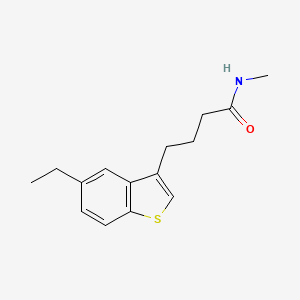
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

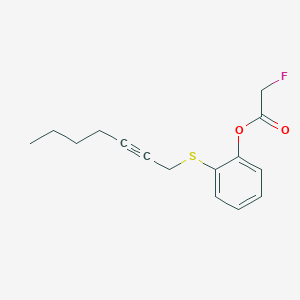
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
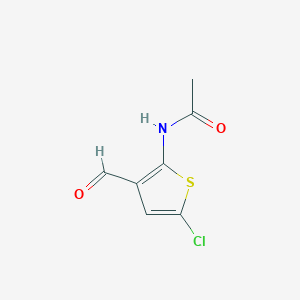
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
